molecular formula C5H4BrN3O2 B1597223 N-(5-bromopyridin-2-yl)nitramide CAS No. 33245-29-3

N-(5-bromopyridin-2-yl)nitramide

Cat. No.: B1597223
CAS No.: 33245-29-3
M. Wt: 218.01 g/mol
InChI Key: OMLCEMHLTACVLY-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)nitramide is a chemical compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and nitramide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)nitramide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-bromopyridine with nitramide under specific conditions. The reaction typically requires a solvent such as glacial acetic acid and an oxidizing agent like peracetic acid . The process involves distillation, washing, alkali cleaning, filtration, drying, and recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, recycling solvents and reagents can reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)nitramide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The nitramide group can be reduced to an amine or oxidized to a nitro group, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation and Reduction Reactions: Products include nitro derivatives or amine derivatives of the original compound.

Scientific Research Applications

N-(5-bromopyridin-2-yl)nitramide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)nitramide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine and nitramide groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

N-(5-bromopyridin-2-yl)nitramide can be compared with other similar compounds, such as:

    N-(pyridin-2-yl)nitramide: Lacks the bromine atom, which may affect its reactivity and interactions.

    5-bromopyridine-2-carboxamide: Contains a carboxamide group instead of a nitramide group, leading to different chemical properties and applications.

    2-amino-5-bromopyridine: The amino group provides different reactivity compared to the nitramide group.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-4-1-2-5(7-3-4)8-9(10)11/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLCEMHLTACVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361257
Record name N-(5-bromopyridin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33245-29-3
Record name N-(5-bromopyridin-2-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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